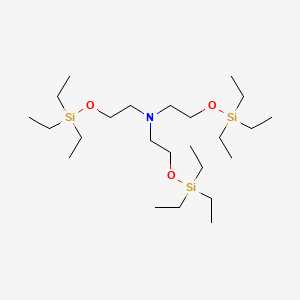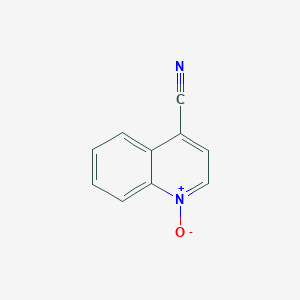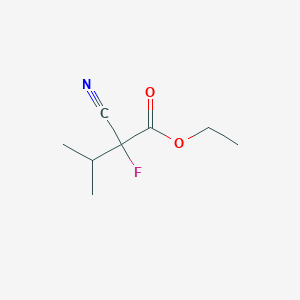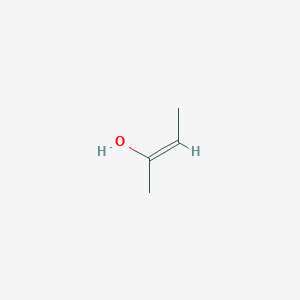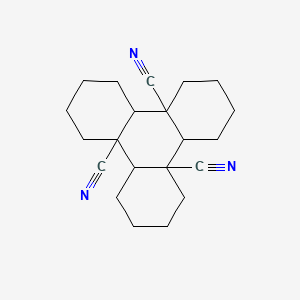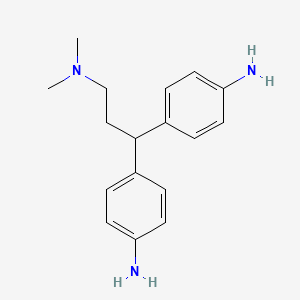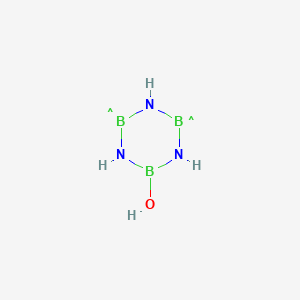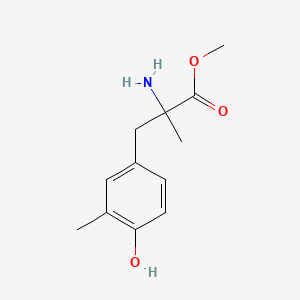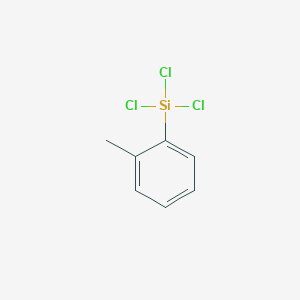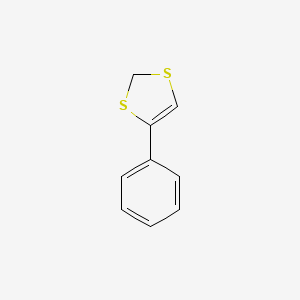
4-Phenyl-2H-1,3-dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2H-1,3-dithiole is a sulfur-containing heterocyclic compound. It is part of the 1,3-dithiole family, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur atoms in the ring structure imparts distinct reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Phenyl-2H-1,3-dithiole involves the reaction between phenylacetylene and elemental sulfur. This reaction typically occurs under high-temperature conditions to facilitate the formation of the dithiole ring . Another method involves the reaction of ethyl 3-oxobutanoate, phenylhydrazine, carbon disulfide, and propargyl bromide in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole ring to a dithiolane ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the dithiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Phenyl-2H-1,3-dithiole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing heterocycles.
Biology: The compound has shown potential antimicrobial activity.
Medicine: Research is ongoing to explore its potential as an anti-tumor agent.
Industry: It is used in the development of materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2H-1,3-dithiole involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify proteins or nucleic acids, thereby exerting biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to generate reactive sulfur species is a key factor .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its pharmacological activities, including antioxidant and anti-tumor properties.
1,2,3-Triazole derivatives: These compounds also exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-Phenyl-2H-1,3-dithiole is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical reactivity and potential biological activities
Properties
CAS No. |
15112-40-0 |
|---|---|
Molecular Formula |
C9H8S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
4-phenyl-1,3-dithiole |
InChI |
InChI=1S/C9H8S2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-6H,7H2 |
InChI Key |
WEEWCEPQHUKCDY-UHFFFAOYSA-N |
Canonical SMILES |
C1SC=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


